2-Ethoxybenzene-1-carbothioamide
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Overview
Description
“2-Ethoxybenzene-1-carbothioamide” is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.26 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Ethoxybenzene-1-carbothioamide” is 1S/C9H11NOS/c1-2-11-8-6-4-3-5-7(8)9(10)12/h3-6H,2H2,1H3,(H2,10,12)
. This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.
Physical And Chemical Properties Analysis
“2-Ethoxybenzene-1-carbothioamide” is a powder that is stored at room temperature . It has a molecular weight of 181.26 . It is soluble in organic solvents such as benzene, ethanol, and chloroform, but insoluble in water.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Biologically Active Compounds : 2-Ethoxybenzene-1-carbothioamide derivatives play a key role as intermediates in synthesizing various biologically active compounds. For instance, 3-bromo-4-isobutyloxyphenyl carbothioamide is a significant intermediate in synthesizing febuxostat, a gout treatment medication (Wang et al., 2016).
- Electrosynthesis and Spectroscopic Characterization : Compounds like 1-methoxy-4-ethoxybenzene, a derivative of 2-Ethoxybenzene-1-carbothioamide, have been studied for their solubility in organic solvents and characterized using spectroscopic techniques. These studies aid in understanding their structural and electronic properties (Moustafid et al., 1991).
Biological and Medical Research
- Antimicrobial Activity : Certain derivatives of 2-Ethoxybenzene-1-carbothioamide exhibit antimicrobial activities, with potential implications in developing new therapeutic agents (Demirci et al., 2013).
- Corrosion Inhibition : Derivatives like 2-(2-methoxybenzylidene) hydrazine-1-carbothioamide are studied for their corrosion inhibition properties, particularly for protecting metals like steel in acidic environments. This application is crucial in industrial settings (Ferkous et al., 2020).
Materials Science and Engineering
- Synthesis of Novel Compounds : Research has led to the efficient synthesis of novel bis(chromenes) and bis(benzo[f]chromenes) linked to thiazole units, utilizing carbothioamides like 2-Ethoxybenzene-1-carbothioamide. These compounds have potential applications in material science and chemistry (Sanad & Mekky, 2020).
- Vibrational Spectroscopic Investigation : Compounds related to 2-Ethoxybenzene-1-carbothioamide, like 2-ethylpyridine-4-carbothioamide, have been studied for their vibrational spectroscopic properties, which are crucial for understanding their molecular structure and potential applications in various fields (Muthu, Ramachandran, & Uma maheswari, 2012).
Additional Insights
- Thermal Cyclization : The thermal cyclization of N-arylthiobenzamides, derivatives of 2-Ethoxybenzene-1-carbothioamide, is explored for its potential applications in organic synthesis and chemical engineering (Barrett, Downer-Riley, & Jackson, 2012).
- Solubility and Dissolution Thermodynamics : The solubility and dissolution thermodynamics of derivatives in different solvents provide crucial insights into their physical properties and potential uses in various industrial applications (Shakeel, Bhat, & Haq, 2014).
Safety and Hazards
The safety information for “2-Ethoxybenzene-1-carbothioamide” indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
2-ethoxybenzenecarbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-11-8-6-4-3-5-7(8)9(10)12/h3-6H,2H2,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQRHZQJAIHJQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428910 |
Source
|
Record name | 2-ethoxybenzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxybenzene-1-carbothioamide | |
CAS RN |
725702-35-2 |
Source
|
Record name | 2-ethoxybenzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ETHOXYBENZENE-1-CARBOTHIOAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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